molecular formula C17H16FN3 B605598 Arylquin-1 CAS No. 1630743-73-5

Arylquin-1

Cat. No. B605598
M. Wt: 281.33
InChI Key: RHAQINSYYSNKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arylquin-1 is a potent secretagogue of the tumor suppressor protein prostate apoptosis response-4 (Par-4). Par-4 is ubiquitously expressed in normal cells and tissues, but it is inactivated, downregulated or mutated in several types of cancers .

Scientific Research Applications

  • Cancer Cell Apoptosis Induction : Arylquin 1 induces non-apoptotic cell death in cancer cells through lysosomal membrane permeabilization (LMP), demonstrating its potential as an anti-cancer agent. This effect is not inhibited by various apoptosis, necroptosis, and paraptosis inhibitors, suggesting a unique mechanism of action (Min, Shahriyar, & Kwon, 2019).

  • Mechanism of Action in Tumor Cells : Arylquin 1 binds to vimentin, displacing Par-4 for secretion, which triggers paracrine apoptosis of diverse cancer cells. This specific targeting of vimentin and Par-4 secretion is an efficient method to induce apoptosis in tumor cells (Burikhanov et al., 2014).

  • Anticancer Effects in Colorectal Cancer : In colorectal cancer (CRC) cells, Arylquin 1 exhibits a dose-dependent reduction in cell viability and inhibits cell proliferation, migration, invasion, and induces apoptosis. It also shows potential for in vivo application in a mouse xenograft model, reducing the growth of colon tumors (Chen, Tseng, Tsai, & Huang, 2022).

  • Binding to Vimentin for Par-4 Secretion : Arylquin 1 promotes Par-4 secretion by binding to multiple sites in the rod domain of vimentin, a mechanism that underlies its ability to target cancer cells (Sviripa et al., 2016).

Future Directions

Future research directions for Arylquin-1 include further investigation of its effects on cancer cells and its potential as a treatment for cancer . It’s also suggested that additional structure-activity relationship (SAR) work will be required to improve the pharmaceutical properties of Arylquin-1 .

properties

IUPAC Name

3-(2-fluorophenyl)-7-N,7-N-dimethylquinoline-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAQINSYYSNKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arylquin 1

Citations

For This Compound
58
Citations
K Min, SA Shahriyar, TK Kwon - Toxicological Research, 2020 - Springer
… In the present study, we investigated the molecular mechanisms of arylquin 1 in cancer cell … whether arylquin 1 induces cell death and identified the molecular mechanism of arylquin 1-…
Number of citations: 16 link.springer.com
YT Chen, TT Tseng, HP Tsai, MY Huang - International journal of …, 2022 - mdpi.com
… Arylquin 1 in CRC. The MTT assay was used to detect the viability of SW620 and HCT116 cancer cells treated with Arylquin 1 … , after administration of Arylquin 1. Xenograft experiments …
Number of citations: 3 www.mdpi.com
R Burikhanov, VM Sviripa, N Hebbar, W Zhang… - Nature chemical …, 2014 - nature.com
… To determine the physiological significance of these findings, we injected immunocompetent mice with Arylquin 1 or vehicle and examined their serum for circulating levels of Par-4. …
Number of citations: 70 www.nature.com
BM Evers - antunessilva.com
… Arylquin 1 that causes normal cells to secrete the tumorsuppressing protein Par-4. This protein kills cancer cells but is not harmful to healthy cells. Arylquin 1 … However, when Arylquin 1 …
Number of citations: 7 www.antunessilva.com
R Burikhanov - Springer
… In vitro and mouse studies suggest the PAR-4 secretagogue arylquin 1 could help … , arylquin 1 induced apoptosis in the cancer cells but not the fibroblasts. In mice, injection of arylquin 1 …
Number of citations: 2 link.springer.com
R Burikhanov, N Hebbar, SK Noothi, N Shukla… - Cell Reports, 2017 - cell.com
… -2-amino subunit at C-4 and where Arylquin-1 possessed a non-basic, ortho-fluorophenyl … thylamino group in Arylquin-1. The second difference between CQ and Arylquin-1 appeared to …
Number of citations: 72 www.cell.com
VM Sviripa, R Burikhanov, C Liu, DS Watt - … Par-4: Role in Cancer and …, 2021 - Springer
… In summary, arylquin-1 held some promise as a leading candidate but additional SAR work will be required to improve further the pharmaceutical properties found in a clinical candidate…
Number of citations: 3 link.springer.com
R Burikhanov, VM Rangnekar - Tumor Suppressor Par-4: Role in Cancer …, 2021 - Springer
… unaffected by Arylquin-1 treatment. Importantly, Arylquin-1 treatment inhibits the growth of metastatic tumors in the mouse lungs (Fig. 2). Our studies have indicated that Arylquin-1 works …
Number of citations: 1 link.springer.com
MK McKenna, BW Gachuki, SS Alhakeem… - Cancer biology & …, 2015 - Taylor & Francis
… vimentin, Arylquin 1, which is thought to bind vimentin and induce Par-4 dependent apoptosis.Citation 42 We found that cytotoxicity required 10 fold higher concentration of Arylquin 1 in …
Number of citations: 66 www.tandfonline.com
X Ge, T Zhang, X Yu, AN Muwonge… - Journal of the …, 2020 - ncbi.nlm.nih.gov
… Accordingly, podocytes treated with intermediate filament vimentin inhibitor arylquin-1 for 1 hour showed substantial spatial redistribution of LIM-nebulette from perinuclear to peripheral …
Number of citations: 21 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.